3-(5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol 3-(5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 896840-24-7
VCID: VC0514803
InChI: InChI=1S/C18H16N4OS/c1-10-19-18-15(13-7-2-3-8-14(13)24-18)17-20-16(21-22(10)17)11-5-4-6-12(23)9-11/h4-6,9,23H,2-3,7-8H2,1H3
SMILES: CC1=NC2=C(C3=C(S2)CCCC3)C4=NC(=NN14)C5=CC(=CC=C5)O
Molecular Formula: C18H16N4OS
Molecular Weight: 336.4g/mol

3-(5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

CAS No.: 896840-24-7

Main Products

VCID: VC0514803

Molecular Formula: C18H16N4OS

Molecular Weight: 336.4g/mol

3-(5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol - 896840-24-7

CAS No. 896840-24-7
Product Name 3-(5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Molecular Formula C18H16N4OS
Molecular Weight 336.4g/mol
IUPAC Name 3-(7-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
Standard InChI InChI=1S/C18H16N4OS/c1-10-19-18-15(13-7-2-3-8-14(13)24-18)17-20-16(21-22(10)17)11-5-4-6-12(23)9-11/h4-6,9,23H,2-3,7-8H2,1H3
Standard InChIKey PEWPIVOTGWAFOD-UHFFFAOYSA-N
SMILES CC1=NC2=C(C3=C(S2)CCCC3)C4=NC(=NN14)C5=CC(=CC=C5)O
Canonical SMILES CC1=NC2=C(C3=C(S2)CCCC3)C4=NC(=NN14)C5=CC(=CC=C5)O
PubChem Compound 1858278
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator